5-(3-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “5-(3-methoxyphenyl)” part suggests the presence of a methoxyphenyl group attached to the 5th position of the pyrazole ring. The “1-methyl” indicates a methyl group attached to the 1st position of the pyrazole ring, and “3-carboxylic acid” suggests a carboxylic acid group attached to the 3rd position .
Molecular Structure Analysis
The molecular structure would be based on the pyrazole ring, with the various groups attached at the specified positions. The methoxyphenyl group would likely contribute to the compound’s aromaticity, while the carboxylic acid group could impart acidic properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific groups present. The pyrazole ring might undergo reactions typical of aromatic compounds, while the carboxylic acid group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present. For example, the presence of a carboxylic acid group might make the compound polar and capable of forming hydrogen bonds .Wirkmechanismus
Safety and Hazards
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(3-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate to form 3-(3-methoxyphenyl)-1-butyl-5-oxo-1,5-dihydropyrazole-4-carboxylic acid ethyl ester. This intermediate is then reacted with methylhydrazine to form 5-(3-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester, which is subsequently hydrolyzed to yield the final product.", "Starting Materials": ["3-methoxybenzaldehyde", "ethyl acetoacetate", "methylhydrazine"], "Reaction": ["Step 1: Condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base catalyst to form 3-(3-methoxyphenyl)-1-butyl-5-oxo-1,5-dihydropyrazole-4-carboxylic acid ethyl ester.", "Step 2: Reaction of 3-(3-methoxyphenyl)-1-butyl-5-oxo-1,5-dihydropyrazole-4-carboxylic acid ethyl ester with methylhydrazine in the presence of a base catalyst to form 5-(3-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester.", "Step 3: Hydrolysis of 5-(3-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester in the presence of an acid catalyst to yield 5-(3-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid."] } | |
CAS-Nummer |
1147184-06-2 |
Molekularformel |
C12H12N2O3 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
5-(3-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c1-14-11(7-10(13-14)12(15)16)8-4-3-5-9(6-8)17-2/h3-7H,1-2H3,(H,15,16) |
InChI-Schlüssel |
GTEWKZLTAMWZGB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C(=O)O)C2=CC(=CC=C2)OC |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.